2-Bromo-3-hydroxypyridine 1-oxide chemical properties
2-Bromo-3-hydroxypyridine 1-oxide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-3-hydroxypyridine 1-oxide
Prepared by a Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-3-hydroxypyridine 1-oxide. As a trifunctional heterocyclic compound, it represents a highly versatile scaffold for synthetic and medicinal chemistry. The interplay between the bromo, hydroxyl, and N-oxide groups imparts a unique electronic and steric profile, making it a valuable building block for the development of complex molecular architectures and novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic utilization of this potent chemical entity.
Molecular Structure and Physicochemical Properties
2-Bromo-3-hydroxypyridine 1-oxide is a pyridine derivative characterized by a bromine atom at the C2 position, a hydroxyl group at the C3 position, and an N-oxide function. This substitution pattern creates a molecule with distinct regions of electrophilicity and nucleophilicity, governing its overall reactivity. The compound is often handled as its hydrobromide salt to improve stability and solubility in polar solvents.[1]
The N-oxide group is a powerful electron-withdrawing group via induction but can also act as an electron-donating group through resonance, influencing the aromatic system's reactivity. The lone pairs on the oxygen atom can participate in hydrogen bonding, a critical feature detailed in its crystal structure.[1]
Structural and Electronic Features
The crystal structure of the hydrobromide salt reveals a planar pyridine ring, which facilitates stable intermolecular interactions.[1] Key structural attributes include an N-O bond length of approximately 1.342 Å and significant hydrogen bonding, with O···H distances of about 1.59 Å, which dictates the crystalline packing.[1] This planarity and capacity for hydrogen bonding are crucial for its role in molecular recognition, particularly in biological systems.
Caption: Core structure and electronic influence of the N-oxide group.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 2-Bromo-3-hydroxypyridine 1-oxide and its common salt form.
| Property | Value (Hydrobromide Salt) | Reference |
| IUPAC Name | 2-bromo-1-oxidopyridin-1-ium-3-ol;hydrobromide | [1] |
| CAS Number | 1188265-57-7 | [2] |
| Molecular Formula | C₅H₅Br₂NO₂ | [2] |
| Molecular Weight | 270.91 g/mol | [2] |
| Topological Polar Surface Area | 45.7 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| XLogP3 | 2.54 | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide is logically achieved through the direct N-oxidation of its parent pyridine, 2-Bromo-3-hydroxypyridine. This transformation leverages the nucleophilicity of the pyridine nitrogen, which attacks an electrophilic oxygen source.
Synthetic Workflow: N-Oxidation
The choice of oxidant is critical for achieving high yield and purity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, are standard reagents for this purpose. The reaction is typically performed in a chlorinated solvent to ensure solubility of the starting material and reagent.
Caption: Experimental workflow for the synthesis of the target compound.
Experimental Protocol: N-Oxidation of 2-Bromo-3-hydroxypyridine
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Preparation: Dissolve 1.0 equivalent of 2-Bromo-3-hydroxypyridine (CAS 6602-32-0) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]
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Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. Causality: This step is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30 minutes, maintaining the internal temperature below 5°C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture back to 0°C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxide.
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Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
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Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Isolation: Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield the pure 2-Bromo-3-hydroxypyridine 1-oxide.
Spectroscopic Characterization Profile
Authenticating the structure of 2-Bromo-3-hydroxypyridine 1-oxide requires a suite of spectroscopic techniques. While experimental data is sparse, a profile can be predicted based on its structure and data from analogous compounds.[4][5]
| Technique | Expected Observations |
| ¹H NMR | Three aromatic protons observed as multiplets in the 7.0-8.5 ppm range. The proton at C6 will be the most downfield due to the influence of the adjacent N-oxide. |
| ¹³C NMR | Six distinct signals in the aromatic region (110-150 ppm). The carbon bearing the bromine (C2) and the carbon adjacent to the N-oxide (C6) will be significantly affected. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), aromatic C-H stretches (~3100-3000), C=C/C=N stretches (~1600-1450), a strong N-O stretch (~1250-1300), and a C-Br stretch (~700-600). |
| Mass Spec (EI) | A molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity, characteristic of a monobrominated compound. A key fragmentation pathway would be the loss of an oxygen atom ([M-16]⁺). |
Chemical Reactivity and Mechanistic Considerations
The molecule's trifunctional nature provides three distinct handles for chemical modification, allowing for divergent synthesis of complex derivatives.
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Reactions at the C2-Bromine: The bromine atom is an excellent leaving group, activated by the electron-withdrawing N-oxide. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., amines, alkoxides, thiols). Furthermore, it is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira, enabling the formation of C-C bonds and the introduction of diverse substituents.
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Reactions at the C3-Hydroxyl Group: The phenolic hydroxyl group can be readily functionalized. O-alkylation (e.g., using alkyl halides under basic conditions) or O-acylation (e.g., using acid chlorides or anhydrides) can be performed to introduce ether or ester functionalities, respectively. These modifications are often used to modulate solubility, lipophilicity, or to act as protecting groups.
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Reactions of the N-Oxide Moiety: The N-oxide can undergo deoxygenation using reagents like PCl₃ or PPh₃ to revert to the parent pyridine. This is a strategic step to unmask the pyridine's original electronic properties after using the N-oxide for activation. Additionally, modern photochemical methods can achieve divergent deoxygenation or functionalization, such as hydroxymethylation, under visible light.[6]
Caption: Logical workflow from building block to drug discovery lead.
Utility in Complex Synthesis
The orthogonal reactivity of the three functional groups allows for sequential and site-selective modifications. For instance, one could perform a Suzuki coupling at the C2 position, followed by alkylation of the hydroxyl group, and finally deoxygenate the N-oxide. This level of synthetic control is invaluable for constructing complex heterocyclic systems that are otherwise difficult to access.
Conclusion
2-Bromo-3-hydroxypyridine 1-oxide is a high-value chemical scaffold with a rich and versatile reactivity profile. Its unique combination of a leaving group, a nucleophilic center, and an activating/directing N-oxide group makes it an ideal starting point for the synthesis of diverse and complex molecules. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
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